Product packaging for Ethyl 4,5-dichloro-2-fluorophenylacetate(Cat. No.:CAS No. 1805479-66-6)

Ethyl 4,5-dichloro-2-fluorophenylacetate

Cat. No.: B1410175
CAS No.: 1805479-66-6
M. Wt: 251.08 g/mol
InChI Key: SBJCGOBPMTTXPW-UHFFFAOYSA-N
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Description

Ethyl 4,5-dichloro-2-fluorophenylacetate is a halogenated synthetic building block of significant interest in medicinal chemistry and drug discovery. Halogen atoms, particularly chlorine and fluorine, are crucial in modern drug design. Over 250 FDA-approved drugs contain chlorine, which is used to fine-tune a molecule's metabolic stability, lipophilicity, and its binding affinity to biological targets . The specific substitution pattern on the phenyl ring makes this ester a valuable precursor for synthesizing diverse heterocyclic compounds and biologically active molecules . Researchers utilize this compound to develop potential therapeutic agents targeting a range of diseases. Its structure is characteristic of intermediates used in creating compounds that interact with complex biological systems, such as microtubules, which are key targets in anticancer drug development . As a versatile intermediate, it is strictly for use in laboratory research and development. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9Cl2FO2 B1410175 Ethyl 4,5-dichloro-2-fluorophenylacetate CAS No. 1805479-66-6

Properties

IUPAC Name

ethyl 2-(4,5-dichloro-2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2FO2/c1-2-15-10(14)4-6-3-7(11)8(12)5-9(6)13/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJCGOBPMTTXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters and Conditions

Parameter Details References
Starting Material 2,4-Dichloro-5-fluorophenylacetic acid ,
Reagent Ethanol ,
Catalyst Sulfuric acid (H₂SO₄) ,,
Temperature Reflux (approximately 78°C for ethanol) ,
Reaction Time 4–8 hours ,
Molar Ratios Acid: 1 mol; Ethanol: 2–3 mols (excess to drive esterification) ,
Work-up Aqueous quenching, extraction with organic solvent (e.g., diethyl ether), drying, and distillation ,,

Process Details:

  • The phenylacetic acid is dissolved in ethanol.
  • Catalytic amount of sulfuric acid is added.
  • The mixture is refluxed under inert atmosphere for 4–8 hours.
  • Post-reaction, the mixture is cooled, neutralized with sodium bicarbonate or sodium hydroxide, and extracted with an organic solvent.
  • The organic layer is dried over anhydrous sodium sulfate and concentrated.
  • Final purification is achieved via distillation or recrystallization.

Alternative Synthetic Routes

a. Direct Esterification Using Catalysts:

  • Use of solid acid catalysts such as p-toluenesulfonic acid (p-TsOH) for milder conditions.
  • Microwave-assisted esterification to reduce reaction time.

b. Esterification from Phenylacetic Acid Derivatives:

  • Esterification of phenylacetic acid derivatives with alcohols in the presence of coupling agents like DCC (Dicyclohexylcarbodiimide).

c. Synthesis via Halogenated Precursors:

  • Halogenation of phenylacetic acid followed by esterification, although less efficient.

Data Summary and Comparative Table

Method Catalyst Solvent Temperature Reaction Time Yield (%) Remarks
Acid-catalyzed esterification Sulfuric acid Ethanol Reflux (~78°C) 4–8 hrs 85–95 Most common, high yield, scalable
Solid acid catalysis p-Toluenesulfonic acid Ethanol Mild reflux 3–6 hrs 80–90 Milder conditions, environmentally friendly
Microwave-assisted esterification p-Toluenesulfonic acid Ethanol 100°C (microwave) 1–2 hrs >90 Faster, energy-efficient, suitable for lab-scale

Research Findings and Notes:

  • Efficiency & Yield: Acid-catalyzed esterification in reflux conditions consistently yields high purity This compound with yields often exceeding 90%.
  • Purity & Purification: Post-reaction purification typically involves washing with water, drying, and distillation or chromatography to achieve pharmaceutical-grade purity.
  • Reaction Optimization: Excess ethanol and catalytic sulfuric acid optimize yield; reaction temperature and time are critical parameters.
  • Environmental & Safety Considerations: Use of sulfuric acid requires careful handling; alternative milder catalysts are being explored for greener synthesis.

Summary:

The most reliable and scalable preparation method for This compound involves acid-catalyzed esterification of 2,4-dichloro-5-fluorophenylacetic acid with ethanol under reflux conditions, using sulfuric acid as a catalyst. Variations include milder catalysts or microwave-assisted techniques, which can improve efficiency and environmental profile. The process yields high-purity product suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,5-dichloro-2-fluorophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products:

    Substitution: Substituted derivatives of this compound.

    Reduction: Ethyl 4,5-dichloro-2-fluorophenylmethanol.

    Oxidation: 4,5-dichloro-2-fluorophenylacetic acid.

Scientific Research Applications

Ethyl 4,5-dichloro-2-fluorophenylacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dichloro-2-fluorophenylacetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death. The compound’s anticancer properties could be related to its ability to inhibit key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs

The following compounds share structural similarities with Ethyl 4,5-dichloro-2-fluorophenylacetate, differing primarily in halogen substitution patterns or backbone modifications:

Compound Name CAS Number Molecular Formula Substituent Positions Molar Mass (g/mol)
This compound (Target) 1805479-66-6 C₁₀H₉Cl₂FO₂ Cl: 4,5; F: 2 251.08
Ethyl 5-chloro-2-fluorophenylacetate 1256481-71-6 C₁₀H₉ClF₂O₂ Cl: 5; F: 2 218.63
Ethyl 3,5-dichloro-2-fluorophenylacetate 1806350-99-1 C₁₀H₉Cl₂FO₂ Cl: 3,5; F: 2 251.08
Ethyl 3,5-dichloro-4-fluorophenylacetate 877397-67-6 C₁₀H₉Cl₂FO₂ Cl: 3,5; F: 4 251.08
Ethyl 2-chloro-4,5-difluorobenzoate 1785259-54-2 C₉H₇ClF₂O₂ Cl: 2; F: 4,5; Benzoate backbone 232.60

Analysis of Substituent Effects

Halogen Positioning and Electronic Effects :
  • Electron-Withdrawing Influence: Fluorine and chlorine atoms are electron-withdrawing groups (EWGs).
  • Steric Effects : The 4,5-dichloro substitution in the target creates steric hindrance, which may reduce reactivity in nucleophilic acyl substitution compared to analogs like Ethyl 5-chloro-2-fluorophenylacetate (single chlorine) .
Backbone Modifications :
  • Phenylacetate vs. Benzoate : Ethyl 2-chloro-4,5-difluorobenzoate (CAS 1785259-54-2) replaces the methylene bridge with a direct ester linkage to the aromatic ring. This reduces molecular flexibility and alters solubility profiles (e.g., lower logP compared to phenylacetates) .

Biological Activity

Ethyl 4,5-dichloro-2-fluorophenylacetate is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with two chlorine atoms and one fluorine atom attached to the aromatic ring. Its molecular formula is C10H8Cl2FO2C_{10}H_{8}Cl_{2}FO_{2}. The presence of halogen substituents significantly influences its chemical reactivity and biological properties.

Mechanisms of Biological Activity

1. Enzyme Interaction:
The compound has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to either inhibition or activation of enzymatic activity, affecting drug efficacy and metabolism.

2. Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes involved in bacterial proliferation.

3. Anticancer Properties:
Several studies have investigated the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity Description References
AntimicrobialExhibits activity against various bacterial strains; mechanism involves membrane disruption
AnticancerInduces apoptosis in cancer cell lines; alters signaling pathways
Enzyme InhibitionInteracts with cytochrome P450 enzymes affecting drug metabolism

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound, it was found to inhibit the growth of several pathogenic bacteria. The compound was tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Activity
A separate study assessed the compound's effects on human lung cancer cells (A549). The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with a maximum growth inhibition of 72% observed at a concentration of 100 µM after 48 hours of exposure.

Dosage and Temporal Effects

The biological effects of this compound are influenced by dosage and exposure time. Lower doses may enhance metabolic activity in certain cell types, while higher doses can lead to cytotoxic effects. Long-term exposure studies suggest that the compound's stability under laboratory conditions allows for sustained biological effects over time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,5-dichloro-2-fluorophenylacetate
Reactant of Route 2
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Ethyl 4,5-dichloro-2-fluorophenylacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.